molecular formula C11H19FN2O2 B14024040 Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B14024040
M. Wt: 230.28 g/mol
InChI Key: SQGMDGFGOQBVCI-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core modified with a tert-butyl carbamate group, an amino substituent at position 1, and a fluorine atom at position 5. The fluorine atom enhances metabolic stability and influences electronic properties, while the amino group provides a handle for further functionalization .

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12)4-11(13,5-10)7-14/h4-7,13H2,1-3H3

InChI Key

SQGMDGFGOQBVCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)N

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

  • Starting Materials : The key precursors include redox-active esters derived from amino acids (which can be functionalized to include fluorine substituents) and bicyclo[1.1.0]butanes.
  • Photoredox Catalysis : Under visible light irradiation (e.g., 440 nm Kessil lamp), a photocatalyst in its excited state transfers an electron to the redox-active ester, generating a radical intermediate.
  • Radical Addition : This radical adds regioselectively to the strained bicyclo[1.1.0]butane ring, leading to a more stable tertiary radical intermediate.
  • Radical-Polar Crossover (RPC) : The tertiary radical undergoes oxidation by the photocatalyst to form a carbocation intermediate.
  • Intramolecular Cyclization : A tethered nucleophile (e.g., amino group) attacks the carbocation, closing the ring to form the aza-bicyclo[3.1.1]heptane scaffold.
  • Functional Group Tolerance : The method tolerates various substituents, including heteroatoms like fluorine, enabling the synthesis of 5-fluoro derivatives by appropriate choice of amino acid precursors.

Advantages of the Method

  • Unified Protocol : Enables access to a broad range of aza- and oxa-bicyclo[3.1.1]heptanes, including spiro- and fused analogs.
  • Enantioselectivity : Use of chiral amino acid-derived redox-active esters allows synthesis of enantioenriched products.
  • Mild Conditions : Ambient temperature and visible light irradiation with good functional group compatibility.
  • Synthetic Handles : Functional groups introduced during the reaction facilitate further downstream modifications.

Representative Reaction Conditions

Parameter Condition
Photocatalyst 5 mol% of an appropriate photocatalyst (e.g., Ir or Ru complexes)
Light Source 440 nm LED lamp
Solvent Dry acetonitrile (MeCN)
Temperature Room temperature (rt)
Reaction Time 12–16 hours
Atmosphere Argon or inert atmosphere
Substrate Ratio 1 equiv bicyclo[1.1.0]butane to 1 equiv redox-active ester (sometimes excess BCB used)

Synthetic Routes to Fluoro-Substituted Aza-Bicyclo[3.1.1]heptanes

Fluorine Incorporation via Fluoro-Amino Acid Precursors

  • Fluorine substitution at the 5-position of the aza-bicyclo[3.1.1]heptane ring can be introduced by employing fluorinated amino acid derivatives as starting materials for the redox-active esters.
  • For example, 5-fluoro-substituted amino acids can be converted into their corresponding N-hydroxyphthalimide esters, which serve as radical precursors in the photoredox annulation.
  • This approach leverages the modularity of the method to incorporate fluorine without requiring late-stage fluorination, which can be challenging.

Alternative Fluorination Strategies (Less Common)

  • Post-synthetic fluorination of an unsubstituted aza-bicyclo[3.1.1]heptane scaffold using electrophilic or nucleophilic fluorinating agents.
  • However, these methods often suffer from regioselectivity issues and lower yields compared to direct incorporation via fluorinated precursors.

Experimental Optimization and Challenges

  • Side Reactions : Competing pathways such as hydrogen atom transfer (HAT) products, oxidation of bicyclo[1.1.0]butane, and ene-type products can occur.
  • Regioselectivity : Ensuring selective radical addition and intramolecular cyclization to avoid undesired isomers.
  • Photocatalyst Choice : Optimization of photocatalyst type and loading is critical for efficient electron transfer and turnover.
  • Solvent and Concentration : Dry solvents and controlled concentrations improve yields and selectivity.

Data Table: Summary of Key Parameters from Optimization Studies

Entry Photocatalyst (PC) PC Loading BCB Equiv. Solvent Time (h) Yield (%) Notes
1 PC I 5 mol% 1.0 MeCN 12 65 Standard conditions
2 PC II 2 mol% 2.5 MeCN 16 78 Increased BCB, lower PC
3 PC III 5 mol% 1.0 DCM 12 55 Less polar solvent
4 PC I 5 mol% 1.0 MeCN 24 80 Extended reaction time

Note: PC I, II, III represent different photocatalysts tested during optimization.

Research Discoveries and Applications

  • The photoredox-mediated strain-release annulation method represents a significant advancement in the synthesis of rigid bicyclic scaffolds with heteroatoms.
  • Incorporation of fluorine enhances metabolic stability and modulates lipophilicity, beneficial for drug-like properties.
  • This synthetic strategy has been successfully applied to prepare bioisosteres of pyridine rings, improving physicochemical profiles of drug candidates.
  • The modularity and mild conditions allow rapid generation of compound libraries for medicinal chemistry exploration.

This detailed overview of preparation methods for tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate highlights the cutting-edge photoredox catalysis strategies enabling efficient and selective synthesis of this valuable scaffold. The approach integrates strain-release chemistry, radical-polar crossover mechanisms, and the use of fluorinated amino acid precursors to achieve the desired fluorinated bicyclic amine with potential for further functionalization and application in drug discovery.

Chemical Reactions Analysis

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The 5-fluoro substituent distinguishes this compound from analogs with alternative groups at position 5. Key comparisons include:

a. Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS not provided)
  • Molecular Formula : C₁₂H₂₂N₂O₂ (vs. C₁₁H₁₈FN₂O₂ for the 5-fluoro analog).
  • Structural Impact : The methyl group introduces steric bulk but lacks the electron-withdrawing effect of fluorine.
  • Predicted Collision Cross-Section (CCS) : For [M+H]⁺ adduct: 155.9 Ų .
  • Applications : Likely used in pharmacokinetic studies due to its lipophilicity.
b. Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2580240-08-8)
  • Molecular Formula: C₁₆H₂₃NO₃S.
  • Structural Impact : The thienyl group introduces aromaticity, enabling π-π interactions in target binding. The hydroxymethyl group at position 1 enhances solubility.
  • Applications: Potential use in kinase inhibitors due to thienyl’s affinity for ATP-binding pockets .
c. Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1818847-75-4)
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Structural Impact : The formyl group at position 6 increases electrophilicity, enabling nucleophilic additions.
  • Similarity Score : 0.96 to the target compound, indicating high structural overlap .

Functional Group Modifications

a. Amino Group Derivatives
  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (CAS 291775-53-6):
    • Molecular Formula : C₁₀H₁₈N₂O₂.
    • Structural Impact : A second nitrogen at position 6 increases basicity and hydrogen-bonding capacity.
    • Applications : Useful in chelating metal ions or interacting with acidic residues in enzymes .
b. Hydroxyl and Ester Derivatives
  • Tert-butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1357353-36-6): Molecular Formula: C₁₁H₁₉NO₃.

Physicochemical and Toxicological Data

Compound (CAS) Molecular Weight Key Substituents Predicted CCS (Ų) [M+H]⁺ Toxicity Notes
Target Compound (5-Fluoro) ~241.28* 1-NH₂, 5-F N/A No direct data; fluorine may reduce metabolic degradation
5-Methyl Analog 226.32 1-NH₂, 5-CH₃ 155.9 No toxicity data available
6-Formyl Analog (1818847-75-4) 225.29 6-CHO N/A Reactivity risks (electrophilic formyl)
3,6-Diazabicyclo (291775-53-6) 198.26 3-N, 6-N N/A Increased basicity; potential irritant

*Estimated based on molecular formula C₁₁H₁₈FN₂O₂.

Q & A

Basic: What synthetic methodologies are most effective for preparing tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate?

Methodological Answer:
The synthesis typically involves:

  • Bicyclic Core Construction : Use Diels-Alder reactions or cycloaddition strategies to form the 3-azabicyclo[3.1.1]heptane scaffold. For fluorination at the 5-position, electrophilic fluorinating agents (e.g., Selectfluor®) or late-stage functionalization via transition-metal catalysis are employed .
  • Boc Protection : Introduce the tert-butyl carbamate group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) .
  • Amination : Direct amination at the 1-position via nucleophilic substitution or reductive amination, depending on precursor availability .

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